molecular formula C11H18O6 B12093662 Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B12093662
M. Wt: 246.26 g/mol
InChI Key: MCNKHXZIPATURB-UHFFFAOYSA-N
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Description

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C11H18O6. It is a dioxolane derivative, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the reaction of diethyl oxalate with acetone in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The pathways involved may include oxidation-reduction cycles, substitution reactions, and other metabolic processes .

Comparison with Similar Compounds

  • Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
  • Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
  • Dimethyl 2,3-O-isopropylidene-L-tartrate

Uniqueness: this compound is unique due to its specific structural features, which include the dioxolane ring and the ester functional groups. These features confer distinct chemical reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNKHXZIPATURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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